molecular formula C10H15NO B3058008 1-[4-(Ethoxymethyl)phenyl]methanamine CAS No. 871881-98-0

1-[4-(Ethoxymethyl)phenyl]methanamine

Cat. No. B3058008
CAS RN: 871881-98-0
M. Wt: 165.23 g/mol
InChI Key: RJZRSTLZBOUGKM-UHFFFAOYSA-N
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Description

“1-[4-(Ethoxymethyl)phenyl]methanamine” is a chemical compound with the molecular formula C10H15NO . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-[4-(Ethoxymethyl)phenyl]methanamine” consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanamine group through an ethoxymethyl group . The exact 3D structure would require more specific analysis tools.


Physical And Chemical Properties Analysis

“1-[4-(Ethoxymethyl)phenyl]methanamine” is a liquid at room temperature . Its molecular weight is 165.23 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Chemical Biology and Target Identification

In chemical biology, this compound serves as a tool for target identification. By labeling proteins or receptors with derivatives of 1-[4-(Ethoxymethyl)phenyl]methanamine, researchers can track their interactions and study cellular processes. This aids in understanding disease pathways and drug mechanisms.

These applications highlight the versatility and potential impact of 1-[4-(Ethoxymethyl)phenyl]methanamine across scientific disciplines. Researchers continue to explore its properties, paving the way for innovative discoveries and applications . If you need further details or additional applications, feel free to ask!

Future Directions

The future directions of “1-[4-(Ethoxymethyl)phenyl]methanamine” are not clear from the available data. As it is used for proteomics research , it might have potential applications in the field of biochemistry and molecular biology.

properties

IUPAC Name

[4-(ethoxymethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZRSTLZBOUGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588437
Record name 1-[4-(Ethoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethoxymethyl)phenyl]methanamine

CAS RN

871881-98-0
Record name 1-[4-(Ethoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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